molecular formula C13H14N2 B13744611 3-ethyl-1-methyl-3H-pyrrolo[1,2-a]benzimidazole

3-ethyl-1-methyl-3H-pyrrolo[1,2-a]benzimidazole

Cat. No.: B13744611
M. Wt: 198.26 g/mol
InChI Key: ZWNKNTXRVYZUCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-1-methyl-3H-pyrrolo[1,2-a]benzimidazole is a heterocyclic compound containing nitrogen atoms within its structure. This compound belongs to the class of pyrrolo[1,2-a]benzimidazoles, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1-methyl-3H-pyrrolo[1,2-a]benzimidazole typically involves the condensation of 2-aminobenzimidazole with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1-methyl-3H-pyrrolo[1,2-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-ethyl-1-methyl-3H-pyrrolo[1,2-a]benzimidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-ethyl-1-methyl-3H-pyrrolo[1,2-a]benzimidazole involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both pyrrole and benzimidazole rings. This unique structure contributes to its diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

3-ethyl-1-methyl-3H-pyrrolo[1,2-a]benzimidazole

InChI

InChI=1S/C13H14N2/c1-3-10-8-9(2)15-12-7-5-4-6-11(12)14-13(10)15/h4-8,10H,3H2,1-2H3

InChI Key

ZWNKNTXRVYZUCU-UHFFFAOYSA-N

Canonical SMILES

CCC1C=C(N2C1=NC3=CC=CC=C32)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.